molecular formula C8H10Br2O4 B1202556 1,4-Bis(bromoacetoxy)-2-butene CAS No. 20679-58-7

1,4-Bis(bromoacetoxy)-2-butene

Cat. No. B1202556
CAS RN: 20679-58-7
M. Wt: 329.97 g/mol
InChI Key: SIHKVAXULDBIIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1,4-Bis(bromoacetoxy)-2-butene often involves intricate reactions that provide useful insights into its potential synthesis. For example, compounds with bromoacetoxy groups can be synthesized through reactions involving bromination and subsequent functionalization of precursor molecules. The detailed synthetic routes for closely related compounds involve multistep processes that ensure the introduction of bromoacetoxy groups at specific positions on the carbon chain, indicating that a similar approach could be employed for 1,4-Bis(bromoacetoxy)-2-butene.

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as 1,4-Bis(p-bromophenoxy) butane, reveals intricate details about bond lengths, angles, and overall conformations (Ishikawa et al., 1971). These studies, often involving X-ray crystallography, provide a foundation for understanding the molecular geometry and electronic structure of 1,4-Bis(bromoacetoxy)-2-butene, suggesting that it may exhibit specific reactivity and interaction patterns based on its structural conformation.

Scientific Research Applications

  • Chemical Reactions and Stereochemical Outcomes :

    • The reaction of certain silicon-containing compounds with cis- and trans-butenes leads to specific stereochemical products, highlighting the precision in chemical synthesis and the potential for creating novel molecules (Kinjo et al., 2007).
    • McMurry coupling of specific ketones using titanium trichloride and lithium aluminium hydride produces certain butene isomers, demonstrating the ability to control molecular structure in chemical synthesis (Daik et al., 1998).
  • Synthesis and Characterization of Novel Compounds :

    • Novel coordination polymers have been synthesized using bis(arylthio)ethers, where 1,4-Bis(bromoacetoxy)-2-butene acts as a key component. This research expands the variety of available materials for potential applications in catalysis or material science (Zheng et al., 2005).
    • The synthesis of novel isoxazoles and their derivatives has been achieved, indicating the compound's utility in creating diverse organic molecules (Bianchi et al., 2002).
  • Catalysis and Polymerization :

    • In the field of polymer science, 1,4-Bis(bromoacetoxy)-2-butene has been used as a chain transfer agent in the synthesis of telechelic poly(butadiene), demonstrating its role in controlling polymer properties (Bielawski et al., 2001).
    • The compound has been employed in catalytic asymmetric synthesis, illustrating its utility in creating optically active molecules, which are important in pharmaceuticals and other industries (Uozumi et al., 1993).
  • Material Science and Coordination Chemistry :

    • Research on metal-organic frameworks (MOFs) using 1,4-Bis(bromoacetoxy)-2-butene showcases the compound's potential in the development of novel materials with unique properties (Li et al., 2012).
    • Studies on energy transfer properties of water-soluble conjugated oligomers involving 1,4-Bis(bromoacetoxy)-2-butene contribute to understanding the interaction of organic molecules with light, which is crucial in the development of sensors and optoelectronic devices (Liu et al., 2003).

properties

IUPAC Name

[(E)-4-(2-bromoacetyl)oxybut-2-enyl] 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Br2O4/c9-5-7(11)13-3-1-2-4-14-8(12)6-10/h1-2H,3-6H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHKVAXULDBIIY-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCOC(=O)CBr)OC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/COC(=O)CBr)OC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860254
Record name (2E)-But-2-ene-1,4-diyl bis(bromoacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(bromoacetoxy)-2-butene

CAS RN

20679-58-7, 1071565-84-8
Record name 1,4-Bis(bromoacetoxy)-2-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020679587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Bis(bromoacetoxy)-2-butene, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071565848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-But-2-ene-1,4-diyl bis(bromoacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butene-1,4-diyl bis(bromoacetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.951
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-BIS(BROMOACETOXY)-2-BUTENE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445RI66389
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
H Ishikawa, T Sugiyama, K Kurita, A Yokoyama - Bioorganic chemistry, 2012 - Elsevier
We synthesized 12 derivatives of 2,3-bis(bromomethyl)quinoxaline with substituents at the 6- and/or 7-positions, and evaluated their activities against bacteria and fungi. Of the 12 …
Number of citations: 41 www.sciencedirect.com
MS Salkinoja-Salonen, JK Jokela - … journal of work, environment & health, 1991 - JSTOR
The report describes the measurement of urinary organic halogen compounds. The method is an application of the adsorbable organic halogen assay which is widely used for the …
Number of citations: 16 www.jstor.org
RL Caswell - 1975 - books.google.com
All names are listed alphabetically, and the acceptable names are numbered consecutively in the left-hand column. Some designating numbers are formed from a number and one or …
Number of citations: 1 books.google.com
OH Johnson, S Casey, MK Doeltz… - … Science & Health …, 1984 - Taylor & Francis
The use class of biocides was studied in order to nominate chemicals as candidates for carcinogen bioassay to the National Cancer Institute. After the application of several qualifying …
Number of citations: 1 www.tandfonline.com
W Paulus - 2005 - books.google.com
The book presents a comprehensive discussion of the most common microbicides (approx. 300) used for the protection of materials and processes against biodeterioration. The …
Number of citations: 256 books.google.com
M Floor - open.alberta.ca
Alberta Environment undertook the collection, consolidation and analysis of pesticide sales data from pesticide vendors in Alberta in 1998. The objective was to document the volume …
Number of citations: 0 open.alberta.ca
SB Carpenter, RB Kistler - Industrial Minerals and Rocks, SME …, 2006 - books.google.com
Economic mineral concentrations of borates are relatively rare in nature; however, the major deposits now in production are able to adequately supply the existing markets at …
Number of citations: 15 books.google.com
P Jäppinen - Occupational and Environmental Medicine, 1987 - oem.bmj.com
Mortality among workers in the Finnish pulp and paper industry was evaluated in a retrospective cohort study of 3520 workers who had been employed continuously for at least one …
Number of citations: 27 oem.bmj.com
R Coberly, EH McAloon - 1990 - books.google.com
Page 1 UC-NRLF $C 155 380 Page 2 Togno BERKELEY LIBRA BRAY HE UNIVERSIT OF RNIA XIBRALORARY DIOSCIENCE Beckeley Berkeley Berkeley LIBRARY OF THE …
Number of citations: 0 books.google.com
S Gangolli - The Dictionary of Substances and their …, 1999 - The Royal Society of Chemistry
Number of citations: 0

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